molecular formula C15H16N2O B7549049 4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone

4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone

Cat. No.: B7549049
M. Wt: 240.30 g/mol
InChI Key: AMOXVNMVTYXUTG-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone is a complex organic compound featuring an indole moiety and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its indole and pyridinone moieties make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone has been studied for its potential biological activity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents.

Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Indole-3-carboxaldehyde

  • 1-Methyl-2(1H)-pyridinone

  • 4-(2,3-Dihydro-1H-indol-1-ylmethyl)benzonitrile

Uniqueness: 4-(2,3-Dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone stands out due to its unique combination of indole and pyridinone rings, which confer distinct chemical and biological properties compared to its similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover even more uses and benefits of this intriguing molecule.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylmethyl)-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-16-8-6-12(10-15(16)18)11-17-9-7-13-4-2-3-5-14(13)17/h2-6,8,10H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOXVNMVTYXUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)CN2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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